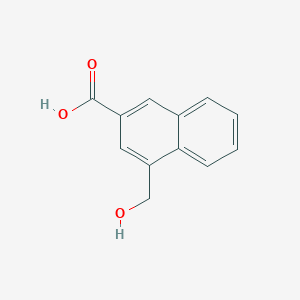

4-(Hydroxymethyl)-2-naphthoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10O3 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

4-(hydroxymethyl)naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H10O3/c13-7-10-6-9(12(14)15)5-8-3-1-2-4-11(8)10/h1-6,13H,7H2,(H,14,15) |

InChI Key |

MBPWXESBNBBGMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2CO)C(=O)O |

Origin of Product |

United States |

Advanced Analytical and Spectroscopic Characterization of 4 Hydroxymethyl 2 Naphthoic Acid and Analogs

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation and quantification of individual components within complex mixtures. For 4-(hydroxymethyl)-2-naphthoic acid and its analogs, both liquid and gas chromatography techniques are employed, often coupled with mass spectrometry for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the analysis of non-volatile compounds like naphthoic acids. This technique offers high sensitivity and selectivity, making it ideal for detecting trace levels of these compounds in complex environmental or biological samples. researchgate.net

Typically, a reverse-phase HPLC setup with a C18 column is used. The separation mechanism is based on the differential partitioning of the analytes between the non-polar stationary phase and a polar mobile phase, which usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with acid or buffer additives to control the ionization state of the acidic analytes.

For detection, electrospray ionization (ESI) is a common interface, typically operated in negative ion mode ([M-H]⁻) to deprotonate the carboxylic acid group, which provides excellent sensitivity for naphthoic acids. ualberta.ca The use of high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF), allows for the precise mass measurement of molecular ions and their fragments, which aids in the unequivocal identification of the compounds and differentiation from isobaric interferences. researchgate.netresearchgate.net The high mass accuracy of TOF-MS can help distinguish between different chemical classes, which is crucial when analyzing complex mixtures like oil sands process water where thousands of polar organic compounds may be present. researchgate.netzoex.com

Table 1: Typical HPLC-MS/MS Parameters for Naphthoic Acid Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or C8 | Separates compounds based on hydrophobicity. |

| Mobile Phase | Water/Acetonitrile or Water/Methanol Gradient | Elutes compounds from the column. |

| Ionization Source | Electrospray Ionization (ESI) | Generates gas-phase ions from the sample. |

| Ionization Mode | Negative Ion Mode | Detects the deprotonated molecule [M-H]⁻. ualberta.ca |

| Mass Analyzer | Triple Quadrupole (QqQ) or QTOF | Provides selectivity (MS/MS) and/or high mass accuracy. researchgate.net |

Gas Chromatography (GC) and Two-Dimensional Gas Chromatography (GCxGC-MS) for Naphthoic Acid Characterization

Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. However, polar compounds like this compound, which contain active hydrogen atoms in their carboxyl and hydroxyl groups, are non-volatile and prone to thermal degradation and adsorption in the GC system. research-solution.com Therefore, a crucial prerequisite for GC analysis is chemical derivatization to convert these polar functional groups into less polar, more volatile, and more thermally stable derivatives. research-solution.comresearchgate.net

Once derivatized, GC coupled with a mass spectrometer (GC-MS) can effectively separate and identify various naphthoic acid isomers. researchgate.netnih.gov For exceptionally complex samples containing numerous isomers, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. researchgate.net In GC×GC, the effluent from a primary analytical column is subjected to a second, shorter column with a different stationary phase. zoex.com This two-dimensional separation provides highly detailed chemical fingerprints, which can be invaluable for distinguishing sources of environmental contamination. researchgate.netzoex.com

The combination of GC×GC with high-resolution time-of-flight mass spectrometry (HR-TOFMS) is particularly powerful, as it pairs the superior separation of GCxGC with the high mass accuracy of the detector. zoex.com This allows for the confident identification of a vast number of individual compounds in a single analysis. zoex.comresearchgate.net

Considerations for Sample Preparation, Derivatization, and Matrix Effects in Chromatographic Analysis

Sample Preparation and Derivatization: Effective sample preparation is critical to remove interfering substances and concentrate the analytes of interest. Common methods for naphthoic acids include liquid-liquid extraction or solid-phase extraction (SPE). researchgate.netnih.govchromatographytoday.com For GC analysis, derivatization is a mandatory step. research-solution.comresearchgate.net The two primary functional groups in this compound, the carboxylic acid and the hydroxyl group, must be modified.

Silylation: This is the most common derivatization technique for compounds with active hydrogens. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the acidic protons on both the carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. research-solution.comresearchgate.net

Esterification/Alkylation: This method specifically targets the carboxylic acid group. Reagents like BF₃/methanol convert the acid into its corresponding methyl ester. researchgate.net This approach would still leave the hydroxymethyl group underivatized, which may require a subsequent silylation step for optimal GC performance.

Matrix Effects: In LC-MS analysis, the sample matrix—everything in the sample other than the analyte—can significantly impact the accuracy and reproducibility of quantification. chromatographyonline.comchromatographyonline.com Co-eluting compounds from the matrix can interfere with the ionization process in the mass spectrometer source, leading to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal). chromatographytoday.comchromatographyonline.com

Strategies to mitigate matrix effects include:

Efficient Sample Cleanup: Using techniques like SPE to remove interfering matrix components such as salts, proteins, and phospholipids (B1166683) before analysis. chromatographytoday.com

Chromatographic Separation: Optimizing the HPLC method to separate the analyte from the interfering compounds. chromatographyonline.com

Use of Internal Standards: The most effective approach is the use of a stable isotope-labeled internal standard (SIL-IS), which is a version of the analyte where some atoms have been replaced by their heavy isotopes (e.g., ¹³C, ²H). The SIL-IS behaves nearly identically to the analyte during sample preparation, chromatography, and ionization but is distinguished by its mass in the MS. Any matrix effect will influence both the analyte and the SIL-IS equally, allowing the ratio of their signals to provide an accurate quantification. chromatographyonline.com

Spectroscopic Methods for Structural Elucidation and Electronic Properties

Spectroscopic techniques are indispensable for determining the molecular structure and probing the electronic properties of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for structural elucidation. For this compound, the spectra would reveal characteristic signals for the protons and carbons of the naphthalene (B1677914) ring, the hydroxymethyl group (-CH₂OH), and the carboxylic acid group (-COOH). While specific experimental data for this exact compound is not readily available in the cited literature, expected chemical shifts can be predicted based on data from analogs like 1-naphthoic and 2-naphthoic acid. rsc.orgchemicalbook.com The protons on the aromatic ring would appear in the downfield region (typically 7.5-9.0 ppm), while the methylene (B1212753) protons of the hydroxymethyl group would be found around 4.5-5.0 ppm. In the ¹³C spectrum, the carbonyl carbon of the carboxylic acid would have a characteristic shift around 170 ppm. rsc.orgchemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | 7.5 - 9.0 | Complex multiplet pattern due to spin-spin coupling. |

| -CH₂- Protons | ¹H NMR | ~4.8 | Typically a singlet or doublet depending on coupling to the -OH proton. |

| -COOH Proton | ¹H NMR | >10 | Broad singlet, often exchanges with solvent. |

| Aromatic Carbons | ¹³C NMR | 125 - 140 | Multiple signals for the 10 carbons of the naphthalene ring. rsc.org |

| -CH₂- Carbon | ¹³C NMR | ~65 | Aliphatic carbon signal. |

| -COOH Carbon | ¹³C NMR | ~170 | Characteristic downfield shift for a carbonyl carbon. rsc.org |

¹¹⁹Sn NMR: Tin-119 (¹¹⁹Sn) NMR is a specialized technique that is not used to analyze the naphthoic acid itself, but rather its organotin derivatives. northwestern.edu If this compound were used as a ligand to synthesize an organotin(IV) complex, ¹¹⁹Sn NMR would be a crucial tool for characterizing the coordination environment around the tin center. researchgate.netresearchgate.net The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number and geometry of the tin atom. The presence of coupling between the tin nucleus and protons of the ligand (e.g., ³J(H,¹¹⁹Sn)) can confirm the coordination of the ligand to the metal center. mdpi.com

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two methods are complementary; some vibrations that are strong in IR may be weak in Raman, and vice versa. nsf.gov

For this compound, the key functional groups are the carboxylic acid, the alcohol (hydroxymethyl), and the aromatic naphthalene ring.

Carboxylic Acid Group: This group gives rise to very strong and characteristic absorptions. The C=O (carbonyl) stretch appears as a very intense band around 1700-1725 cm⁻¹. The O-H stretch is a very broad band typically found between 2500 and 3300 cm⁻¹. nih.gov

Hydroxyl Group: The O-H stretch of the alcohol functional group appears as a broad band in the region of 3200-3600 cm⁻¹.

Aromatic Ring: The naphthalene ring will show multiple bands. C-H stretching vibrations appear above 3000 cm⁻¹. C=C ring stretching vibrations occur in the 1400-1650 cm⁻¹ region. sapub.org Out-of-plane C-H bending vibrations below 900 cm⁻¹ are often characteristic of the substitution pattern on the aromatic ring.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch | 2500 - 3300 | Broad, Strong |

| C=O stretch | 1700 - 1725 | Very Strong | |

| Hydroxyl (-CH₂OH) | O-H stretch | 3200 - 3600 | Broad, Strong |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium to Weak |

| C=C stretch | 1400 - 1650 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescent Property Analysis

The electronic absorption and emission properties of this compound are primarily governed by the naphthalene chromophore. UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within the molecule. nih.gov For aromatic compounds like naphthoic acid derivatives, the spectrum typically shows multiple absorption bands corresponding to π → π* transitions. upi.edu

The introduction of substituents, such as the hydroxymethyl and carboxylic acid groups, can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). These effects, known as bathochromic (red shift) or hypsochromic (blue shift) shifts, provide valuable data on the electronic environment of the chromophore. For instance, studies on related compounds like 1-hydroxy-2-naphthoic acid have utilized both experimental and computational (DFT) methods to analyze their UV-Vis spectra. researchgate.net

Luminescent property analysis, specifically fluorescence, investigates the light emitted by a molecule after it absorbs photons. Naphthalene and its derivatives are known for their fluorescent properties. The presence of the hydroxymethyl and carboxylic acid groups on the naphthalene ring can influence the quantum yield and the emission wavelength. The solvent environment can also play a significant role; for example, some naphthalene derivatives show enhanced fluorescence in specific solvents like DMSO.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Description |

| π → π | ~230 - 250 | High-energy transition of the naphthalene ring. |

| π → π | ~280 - 300 | Lower-energy transition, often with fine structure. |

| n → π* | ~320 - 350 | Weak transition associated with the carboxyl group. |

Note: These values are illustrative and can vary based on solvent and pH.

Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). wpmucdn.com Electrospray ionization (ESI) is a soft ionization technique particularly suited for polar and fragile molecules like this compound, as it minimizes fragmentation and typically produces intact molecular ions. nih.gov

In ESI-MS, the analyte is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, charged analyte ions are released and directed into the mass analyzer. For this compound (C₁₂H₁₀O₃), the expected exact mass is approximately 202.06 g/mol .

In positive ion mode, ESI-MS would likely detect the protonated molecule [M+H]⁺ at m/z 203.06. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 201.05 would be the predominant species due to the acidic nature of the carboxylic acid group.

Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For this compound, expected fragmentation pathways would involve the loss of water (H₂O) from the hydroxymethyl group and the loss of carbon dioxide (CO₂) from the carboxylic acid group. Detailed fragmentation data for the related 2-naphthoic acid is available and serves as a reference. nih.govufz.de

Table 2: Predicted ESI-MS Ions for this compound (Exact Mass: 202.06299)

| Ion Formula | Ion Type | Calculated m/z | Ionization Mode |

| [C₁₂H₁₁O₃]⁺ | [M+H]⁺ | 203.0703 | Positive |

| [C₁₂H₁₀O₃Na]⁺ | [M+Na]⁺ | 225.0522 | Positive |

| [C₁₂H₉O₃]⁻ | [M-H]⁻ | 201.0557 | Negative |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. eurjchem.com This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's physical and chemical properties.

For analogs like 1-naphthoic acid and 2-naphthoic acid, crystal structures have been determined, revealing key structural features. nih.goviucr.orgnih.gov A common feature in the crystal structure of carboxylic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxyl groups of two molecules. iucr.org The O-H···O hydrogen bond is a dominant interaction that directs the packing in the solid state.

In the case of this compound, it is expected that the crystal structure would also be heavily influenced by hydrogen bonding. In addition to the carboxylic acid dimer formation, the hydroxymethyl group provides another site for hydrogen bonding, potentially acting as both a hydrogen bond donor (from the -OH group) and an acceptor (at the oxygen atom). This could lead to the formation of more extended one-, two-, or three-dimensional supramolecular networks, further stabilizing the crystal lattice. Analysis of these structures provides critical data for understanding polymorphism and for materials science applications. researchgate.net

Table 3: Typical Crystallographic Data Obtainable for Naphthoic Acid Derivatives

| Parameter | Description | Example Value (for 2-Naphthoic Acid) |

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The set of symmetry operations for the crystal. | P2₁/n |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=30.59 Å, b=5.00 Å, c=5.63 Å, β=92.6° |

| Z | The number of molecules per unit cell. | 4 |

| Hydrogen Bond Distance | The distance between donor and acceptor atoms (e.g., O···O). | ~2.54 - 2.70 Å |

Note: Data from the crystal structure of 2-naphthoic acid. iucr.org

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

DFT calculations, particularly using methods like B3LYP with a 6-31G(d,p) basis set, are employed to determine the most stable geometric structure of a molecule. researchgate.net For 1-hydroxy-2-naphthoic acid, both monomeric and dimeric forms have been investigated to understand its structural parameters. The optimized bond lengths and angles from DFT calculations generally show good agreement with experimental data obtained from X-ray crystallography. researchgate.net

For 4-(Hydroxymethyl)-2-naphthoic acid, a similar computational approach would reveal the bond lengths of the naphthalene (B1677914) ring, the carboxylic acid group, and the hydroxymethyl group. It is expected that the C-O bond lengths in the carboxylic acid group would be around 1.237 Å for the carbonyl (C=O) and 1.348 Å for the hydroxyl (C-OH), based on calculations for 1H2NA. researchgate.net Conformational analysis, often performed through a Potential Energy Surface (PES) scan, would identify the most stable orientation of the hydroxyl and hydroxymethyl groups relative to the naphthalene ring.

Table 1: Predicted Optimized Structural Parameters for this compound (Monomer) based on analogy with 1-hydroxy-2-naphthoic acid.

| Parameter | Predicted Value (DFT/B3LYP/6-31G(d,p)) |

|---|---|

| C=O Bond Length (Å) | ~1.24 |

| C-O Bond Length (Å) | ~1.35 |

| O-H Bond Length (Å) | ~0.97 |

| C-C (naphthyl) Bond Lengths (Å) | ~1.37 - 1.43 |

Note: These are predicted values based on calculations for 1-hydroxy-2-naphthoic acid and may vary for this compound.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For 1-hydroxy-2-naphthoic acid, the HOMO is primarily localized over the naphthalene ring, indicating it is the main electron-donating region. The LUMO is distributed over the carboxylic acid group, suggesting it is the electron-accepting region. researchgate.net This distribution facilitates intramolecular charge transfer from the naphthalene ring to the carboxylic acid group. A similar pattern is anticipated for this compound, with the naphthalene ring acting as the electron donor and the carboxylic acid group as the electron acceptor. The HOMO-LUMO energy gap for 1H2NA has been calculated to be approximately 4.8 eV. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies and Related Properties for this compound based on analogy with 1-hydroxy-2-naphthoic acid.

| Property | Predicted Value |

|---|---|

| HOMO Energy (eV) | ~ -6.2 |

| LUMO Energy (eV) | ~ -1.4 |

| HOMO-LUMO Energy Gap (eV) | ~ 4.8 |

| Ionization Potential (I) (eV) | ~ 6.2 |

Note: These are predicted values based on calculations for 1-hydroxy-2-naphthoic acid and may vary for this compound.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For 1-hydroxy-2-naphthoic acid, the MEP map shows that the most negative potential is located around the oxygen atoms of the carboxylic acid group, making them the primary sites for electrophilic attack. The hydrogen atom of the hydroxyl group exhibits the most positive potential, indicating it is the most likely site for nucleophilic attack. researchgate.net A similar charge distribution is expected for this compound, with the oxygen atoms of the carboxyl and hydroxymethyl groups being electronegative regions and the hydrogen atoms of these groups being electropositive regions.

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and telecommunications. DFT calculations can be used to predict the NLO properties of molecules, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). rsc.orgekb.eg A high value of first-order hyperpolarizability is indicative of significant NLO activity.

For 1-hydroxy-2-naphthoic acid, the calculated first-order hyperpolarizability (β) is 4.222 × 10⁻³⁰ esu, which suggests that it could be a good candidate for NLO materials. researchgate.net The NLO response is attributed to the intramolecular charge transfer from the electron-donating naphthalene ring to the electron-accepting carboxylic acid group. Given the similar electronic structure, this compound is also expected to exhibit NLO properties.

Table 3: Predicted Non-Linear Optical Properties for this compound based on analogy with 1-hydroxy-2-naphthoic acid.

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) (Debye) | ~2.27 |

| Mean Polarizability (<α>) (× 10⁻²⁴ esu) | ~17.32 |

Note: These are predicted values based on calculations for 1-hydroxy-2-naphthoic acid and may vary for this compound.

Quantum Theory of Atoms in Molecules (QTAIM) for Hydrogen Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. researchgate.net QTAIM is particularly useful for characterizing hydrogen bonds by analyzing the properties at the bond critical point (BCP) between the hydrogen donor and acceptor atoms. researchgate.netchemrxiv.org

Key topological parameters at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide insights into the strength and nature of the hydrogen bond. researchgate.net For a typical hydrogen bond, the presence of a BCP between the hydrogen and the acceptor atom is a primary indicator. The values of ρ(r) and ∇²ρ(r) at the BCP are correlated with the strength of the interaction.

In this compound, intramolecular hydrogen bonding can occur between the carboxylic acid group and the hydroxymethyl group. Intermolecular hydrogen bonds are also expected, leading to the formation of dimers or larger aggregates in the solid state. A QTAIM analysis would quantify the strength of these hydrogen bonds by calculating the topological parameters at the corresponding BCPs.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in molecular crystals. nih.govmdpi.com The Hirshfeld surface is constructed based on the electron distribution of a molecule in a crystal, and it provides a three-dimensional picture of the molecular shape and its close contacts with neighboring molecules.

For this compound, Hirshfeld surface analysis would reveal the dominant intermolecular interactions in its crystal structure. Given the presence of hydroxyl and carboxylic acid groups, O···H/H···O contacts corresponding to hydrogen bonding are expected to be significant. nih.gov Additionally, H···H, C···H/H···C, and C···C (π-π stacking) interactions are likely to play a role in the crystal packing. mdpi.com The fingerprint plots would quantify the percentage contribution of each of these interactions to the total Hirshfeld surface.

pKa Prediction and Proton-Transfer Phenomena

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that influences the pharmacokinetic and biochemical properties of a molecule by describing its ionization state in solution. mrupp.info Computational methods are vital for predicting the pKa of pharmaceutical substances, offering insights into their behavior in biological systems. nih.gov A variety of programs, employing empirical methods, quantitative structure-property relationships (QSPR), or quantum chemical approaches, are available to estimate pKa values. mrupp.infonih.gov These computational tools analyze the molecule's structure to predict the pKa, with varying degrees of accuracy. For instance, a comparison of nine different programs showed that mean absolute deviations from experimental values could range from 0.389 to 1.283 log units. nih.gov Models combining quantum mechanical calculations with machine learning have also been developed to accurately predict pKa for a diverse range of compounds. optibrium.comnih.gov

For this compound, the carboxylic acid group (-COOH) is the primary acidic center. Its pKa value is influenced by the electron-withdrawing nature of the naphthalene ring system and the presence of the hydroxymethyl (-CH2OH) substituent.

Proton-transfer phenomena are also a key area of computational study for molecules like this compound, which contains both a proton donor (carboxylic acid) and a proton acceptor (the hydroxyl group, and the carbonyl oxygen of the carboxylic acid). Acid-base reactions are fundamentally proton transfers where a bond to a proton is broken and another is formed. masterorganicchemistry.com This process can occur intramolecularly or be mediated by solvent molecules acting as "proton shuttles". masterorganicchemistry.com In molecules with specific arrangements of functional groups, such as certain hydroxy-naphthoic acids, a phenomenon known as excited-state intramolecular proton transfer (ESIPT) can occur. researchgate.net Computational studies on related molecules like 4-nitro-1-hydroxy-2-naphthoic acid have used calculations of the excited state potential energy surface, charge density, and bond lengths to demonstrate its propensity for ESIPT, a process that may be relevant for other substituted naphthoic acids. researchgate.net

Table 1: Overview of Computational Approaches for pKa Prediction

| Method Type | Description | Typical Software/Approach |

|---|---|---|

| Empirical Methods | Utilizes databases of experimental pKa values and applies corrections based on structural fragments and electronic effects. | ACD/pKa DB, ADME Boxes, Marvin |

| QSAR/Machine Learning | Employs statistical models to correlate molecular descriptors with experimental pKa values. | ADMET Predictor, Pipeline Pilot, Hybrid AI Methods |

| Quantum Mechanical (QM) | Calculates the energies of the protonated and deprotonated species to determine the pKa. Can be computationally intensive. | Jaguar, SPARC, DFT-based methods |

Computational Studies on Reactivity and Substituent Effects

Quantum mechanical methods are employed to calculate a range of physicochemical properties and molecular descriptors that characterize the reactivity of substituted naphthoic acids. sciencepublishinggroup.comresearchgate.net These descriptors include total energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical hardness, ionization potential, and dipole moment. sciencepublishinggroup.com The presence of substituents alters these features, which is critical for understanding and predicting the compound's activity and stability. sciencepublishinggroup.com

Substituent effects are analyzed by considering their electron-donating or electron-withdrawing nature. The carboxylic acid group is generally electron-withdrawing, while the hydroxymethyl group can have more complex effects. These substitutions influence the electron density distribution across the naphthalene ring, affecting bond lengths, bond angles, and the molecule's electrostatic potential. sciencepublishinggroup.comresearchgate.net Such computational studies are essential for establishing quantitative structure-activity relationships (QSAR), which link the structural properties of a molecule to its biological activities. sciencepublishinggroup.comsciencepublishinggroup.com

Table 2: Key Physicochemical Descriptors for Reactivity Analysis

| Descriptor | Significance in Reactivity |

|---|---|

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). Higher energy indicates greater reactivity. |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). Lower energy indicates greater reactivity. |

| HOMO-LUMO Gap | An indicator of chemical stability. A smaller gap suggests higher reactivity. |

| Chemical Hardness | Measures resistance to change in electron distribution. A larger value indicates greater stability. |

| Dipole Moment | Indicates the overall polarity of the molecule, which influences solubility and intermolecular interactions. |

| Electrostatic Potential | Maps the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic or nucleophilic attack. |

Molecular Docking and Modeling of Naphthoic Acid Scaffolds with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method has become an indispensable tool in drug discovery for identifying potential molecular targets and elucidating mechanisms of action. nih.govunar.ac.id The naphthoic acid structure serves as a valuable scaffold in medicinal chemistry, and its derivatives are frequently studied for their interactions with various biological targets. nih.govnih.gov

In a typical molecular docking study, a 3D model of the target protein is used to define a binding site. nih.gov The ligand, in this case, a derivative of the naphthoic acid scaffold like this compound, is then placed into this site in various conformations. A scoring function is used to estimate the binding affinity for each pose, predicting the most stable complex. nih.gov

The functional groups of this compound are crucial for its binding interactions.

The carboxylic acid group can act as a hydrogen bond donor and acceptor and can form ionic interactions (salt bridges) with positively charged amino acid residues like lysine or arginine in the target's binding pocket.

The hydroxymethyl group can also participate in hydrogen bonding as both a donor and acceptor.

The naphthalene ring system can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Computational analyses of similar compounds, such as 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), have shown that these molecules can fit within the binding pockets of receptors like the aryl hydrocarbon receptor (AhR), with the carboxyl group playing a significant role in the interaction. nih.govnih.gov The use of naphthoic acid as a scaffold allows for systematic modifications to optimize binding affinity and selectivity for a specific biological target. nih.govrsc.org

Table 3: Potential Molecular Interactions for Naphthoic Acid Scaffolds

| Interaction Type | Contributing Functional Group(s) | Example Interacting Amino Acid Residue(s) |

|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (-COOH), Hydroxyl (-OH) | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Ionic Interactions (Salt Bridge) | Carboxylate (-COO⁻) | Lysine, Arginine |

| π-π Stacking | Naphthalene Ring System | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Naphthalene Ring System | Leucine, Isoleucine, Valine, Alanine |

Chemical Reactivity and Derivatization Studies of 4 Hydroxymethyl 2 Naphthoic Acid

Reactions Involving Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the naphthalene (B1677914) ring is a primary site for a variety of chemical modifications, including esterification, amide and hydrazide formation, and decarboxylation.

Esterification Reactions

The conversion of the carboxylic acid group of 4-(hydroxymethyl)-2-naphthoic acid into an ester is a fundamental transformation that can be achieved through several established methods. While specific studies on the esterification of this particular compound are not extensively documented, the principles of esterification of aromatic carboxylic acids are well-established and can be applied.

One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is an equilibrium-driven reaction, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed.

Another powerful method is the Steglich esterification , which is particularly useful for sterically hindered substrates or when mild reaction conditions are required. nih.govorganic-chemistry.orgorganic-chemistry.org This method employs a coupling agent, typically a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.orgorganic-chemistry.org The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. organic-chemistry.org

The table below summarizes typical conditions for these esterification reactions as they would apply to this compound.

| Reaction | Reagents and Conditions | Product | Anticipated Yield |

| Fischer-Speier Esterification | Methanol (B129727), concentrated H₂SO₄ (catalytic), reflux | Methyl 4-(hydroxymethyl)-2-naphthoate | Moderate to High |

| Steglich Esterification | Methanol, DCC, DMAP (catalytic), CH₂Cl₂, room temperature | Methyl 4-(hydroxymethyl)-2-naphthoate | High |

Formation of Amides and Hydrazides

The carboxylic acid functionality of this compound can be readily converted to amides and hydrazides, which are important intermediates in the synthesis of various biologically active compounds.

Amide formation can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride. Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding 4-(hydroxymethyl)-2-naphthoyl chloride. This activated intermediate can then be reacted with a primary or secondary amine to afford the desired amide. Alternatively, direct coupling of the carboxylic acid with an amine using coupling agents like DCC, with or without additives like 1-hydroxybenzotriazole (B26582) (HOBt), provides a milder route to amides.

Hydrazide synthesis is typically accomplished by reacting an ester derivative of the carboxylic acid with hydrazine (B178648) hydrate (B1144303). For instance, methyl 4-(hydroxymethyl)-2-naphthoate could be refluxed with hydrazine hydrate in a suitable solvent like ethanol (B145695) to yield 4-(hydroxymethyl)-2-naphthohydrazide. prepchem.com This reaction is a standard method for the preparation of hydrazides from their corresponding esters. researchgate.net

| Reaction | Reagents and Conditions | Product | Anticipated Yield |

| Amide Formation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂, heat2. Amine (e.g., NH₃, RNH₂, R₂NH) | 4-(Hydroxymethyl)-2-naphthamide | High |

| Amide Formation (Direct Coupling) | Amine, DCC, HOBt, CH₂Cl₂ or DMF | 4-(Hydroxymethyl)-2-naphthamide | Good to High |

| Hydrazide Formation | Methyl 4-(hydroxymethyl)-2-naphthoate, Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol, reflux | 4-(Hydroxymethyl)-2-naphthohydrazide | High |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from aryl carboxylic acids is generally a challenging transformation that requires harsh conditions. researchgate.netlneya.com The direct decarboxylation of this compound to yield 1-(hydroxymethyl)naphthalene is not a facile process due to the stability of the aromatic ring.

Typically, the decarboxylation of aromatic carboxylic acids can be achieved by heating the acid with a copper catalyst in a high-boiling solvent like quinoline. lneya.com The presence of electron-withdrawing or electron-donating groups on the aromatic ring can influence the reaction conditions, but generally, high temperatures are necessary.

For this compound, the reaction would involve the loss of CO₂ and its replacement with a hydrogen atom. However, given the stability of the naphthoic acid, this reaction is expected to have a low yield and may lead to decomposition.

| Reaction | Reagents and Conditions | Product | Anticipated Outcome |

| Decarboxylation | Copper powder, Quinoline, Heat | 1-(Hydroxymethyl)naphthalene | Low yield, potential for decomposition |

Reactions Involving Hydroxyl (Hydroxymethyl) Group

The hydroxymethyl group at the 4-position of the naphthalene nucleus offers another site for chemical modification, primarily through oxidation and reduction reactions.

Oxidation Reactions

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Mild oxidation of this compound using reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) would be expected to yield 4-formyl-2-naphthoic acid . These reagents are known for their selectivity in oxidizing primary alcohols to aldehydes without affecting other functional groups.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would likely oxidize the hydroxymethyl group all the way to a carboxylic acid, resulting in the formation of naphthalene-2,4-dicarboxylic acid . This transformation would involve the aldehyde as an intermediate.

| Reaction | Oxidizing Agent | Product |

| Mild Oxidation | Pyridinium chlorochromate (PCC) or Manganese dioxide (MnO₂) | 4-Formyl-2-naphthoic acid |

| Strong Oxidation | Potassium permanganate (KMnO₄) or Chromic acid (H₂CrO₄) | Naphthalene-2,4-dicarboxylic acid |

Reduction Reactions

The term "reduction" of the hydroxymethyl group is somewhat of a misnomer, as this primary alcohol is already in a reduced state. Further reduction would lead to a methyl group, a reaction that is not typically achieved directly from a hydroxymethyl group under standard reducing conditions.

However, the carboxylic acid moiety of this compound is susceptible to reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. numberanalytics.comwizeprep.comlibretexts.orgmasterorganicchemistry.comchemistrysteps.com Therefore, treatment of this compound with LiAlH₄ would result in the reduction of the carboxylic acid group to a second hydroxymethyl group, yielding naphthalene-2,4-dimethanol . The existing hydroxymethyl group at the 4-position would remain unaffected by this reagent. It is important to note that LiAlH₄ is a very strong reducing agent and will reduce a wide variety of functional groups. wizeprep.commasterorganicchemistry.com

| Reaction | Reducing Agent | Product | Functional Group Reduced |

| Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | Naphthalene-2,4-dimethanol | Carboxylic acid |

Substitution Reactions at Hydroxyl Groups

The two hydroxyl groups in this compound—one in the carboxylic acid moiety and the other in the hydroxymethyl substituent—exhibit characteristic reactivities. The hydroxyl of the carboxylic acid is acidic and readily undergoes reactions typical of this functional group. In contrast, the benzylic hydroxyl of the hydroxymethyl group behaves like a primary alcohol.

One of the most fundamental reactions of the carboxylic acid group is Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction with an alcohol results in the formation of an ester and water. masterorganicchemistry.comiajpr.com The equilibrium nature of the reaction means that using an excess of the alcohol or removing water as it forms can drive the reaction to completion. organic-chemistry.org For instance, reacting this compound with a simple alcohol like methanol in the presence of an acid catalyst (e.g., H₂SO₄) would yield methyl 4-(hydroxymethyl)-2-naphthoate.

The hydroxymethyl group, being a primary alcohol, can undergo substitution reactions, although the hydroxyl itself is a poor leaving group. nih.gov To facilitate substitution, the hydroxyl group is typically converted into a better leaving group. This can be achieved by protonation under strongly acidic conditions, which allows it to leave as a water molecule, or by converting it into an ester of a strong acid, such as a tosylate or mesylate. These activated intermediates are then susceptible to nucleophilic attack.

Furthermore, the hydroxymethyl group can be converted into an ether through etherification reactions. Acid-catalyzed etherification using an appropriate reagent can transform the -CH₂OH group into a -CH₂OR group. rsc.orgosti.gov For example, a patent details the reduction of the carboxylic acid group of 6-hydroxy-2-naphthoic acid to a hydroxymethyl group using sodium borohydride, a reaction that highlights the distinct reactivity of the two functionalities. chemicalbook.com

Aromatic Ring Functionalization and Derivatization

The naphthalene core of the molecule is an electron-rich aromatic system, making it a substrate for various functionalization reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a primary method for introducing new functional groups onto the naphthalene ring. The position of substitution is directed by the existing substituents: the carboxylic acid at C-2 and the hydroxymethyl group at C-4.

The carboxylic acid group (-COOH) is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta positions relative to itself. On the naphthalene ring, this corresponds to the C-5 and C-7 positions.

The hydroxymethyl group (-CH₂OH) is an electron-donating, activating group that directs incoming electrophiles to the ortho and para positions. Relative to C-4, the ortho positions are C-3 and C-5, and the para position is C-8.

The net directing effect is a combination of these influences. The C-5 position is activated by the hydroxymethyl group and is also a site of meta-direction from the carboxyl group, making it a likely position for substitution. The C-3 position is also strongly activated by the hydroxymethyl group. The outcome of a specific EAS reaction, such as nitration or halogenation, would depend on the precise reaction conditions. Research on related compounds, such as the three-component reaction of 3-hydroxy-2-naphthoic acid with aldehydes and acetonitrile (B52724), demonstrates the synthesis of complex derivatives by functionalizing the naphthalene core. researchgate.net

| Reaction Type | Typical Reagents | Expected Major Product Positions |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro and 3-Nitro derivatives |

| Halogenation | Br₂, FeBr₃ | 5-Bromo and 3-Bromo derivatives |

| Sulfonation | Fuming H₂SO₄ | 5-Sulfonic acid and 3-Sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl and 3-Acyl derivatives |

Coupling Reactions for Extended Aromatic Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds and extending aromatic systems. To utilize these reactions, this compound must first be converted into a suitable derivative, typically a halide or triflate. For example, after a bromination reaction to install a bromine atom at the C-5 position, the resulting 5-bromo-4-(hydroxymethyl)-2-naphthoic acid can serve as a substrate in various coupling reactions.

Suzuki Coupling: Reacting the bromo-derivative with a boronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst and a base would yield a biaryl compound. youtube.com

Heck Coupling: This reaction would couple the bromo-derivative with an alkene to introduce a vinyl group onto the naphthalene ring. youtube.com

Sonogashira Coupling: This involves the coupling of the bromo-derivative with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base, to form an arylethynyl derivative. youtube.com

These reactions significantly expand the structural diversity achievable from the initial naphthoic acid scaffold. Research has demonstrated that the presence of halogen atoms on naphthoic acid esters allows for further functionalization through such cross-coupling methods. nih.gov

Formation of Metal Complexes and Organometallic Derivatives

The carboxylic acid functionality of this compound makes it an excellent ligand for forming coordination complexes and metal-organic frameworks (MOFs). Upon deprotonation, the resulting carboxylate group can coordinate to a wide variety of metal ions.

MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govnih.gov In this context, the dianion of this compound could act as a linker, bridging metal centers to form one-, two-, or three-dimensional networks. nih.govresearchgate.net The synthesis of MOFs often occurs under solvothermal conditions, where the metal salt and the organic linker are heated in a solvent. nih.govresearchgate.net The hydroxymethyl group could remain as a pendant functional group within the pores of the MOF, potentially influencing the framework's properties or providing a site for post-synthetic modification. nih.gov Research on 2,6-naphthalenedicarboxylic acid has shown its successful use in synthesizing MOFs with iron nitrate, forming crystalline, rod-like particles. nih.govresearchgate.net

| Metal Ion Source | Organic Linker | Resulting Structure Type | Potential Application |

| Iron Nitrate | 2,6-Naphthalenedicarboxylic acid | Metal-Organic Framework (MOF) | Gas storage, Catalysis, Drug delivery |

| Zinc Acetate | This compound | Coordination Polymer/MOF | Luminescent materials, Sensing |

| Copper Nitrate | This compound | Coordination Polymer/MOF | Catalysis, Antimicrobial materials |

Exploring Novel Substitution Patterns

The synthesis of derivatives with new and diverse substitution patterns is a key area of chemical research, driven by the search for new materials and biologically active molecules. ontosight.aithieme-connect.de For the this compound framework, several strategies can be employed to generate novel patterns.

One approach involves skeletal rearrangement during synthesis. A study on the Lewis-acid-mediated rearrangement of oxabenzonorbornadienes demonstrated a method to access novelly substituted 1-hydroxy-2-naphthoic acid esters. nih.gov The outcome of these rearrangements was highly dependent on the electronic properties of the directing groups on the aromatic ring, leading to different constitutional isomers. nih.gov

Multicomponent reactions (MCRs) offer another powerful strategy for creating molecular complexity and novel substitution patterns in a single step. An MCR involving 3-hydroxy-2-naphthoic acid, various aromatic aldehydes, and acetonitrile in the presence of chlorosulfonic acid was shown to produce 4-(acetylaminoarylmethyl)-3-hydroxy-2-naphthoic acid derivatives. researchgate.net This demonstrates the addition of a complex substituent at the C-4 position, adjacent to the existing hydroxyl group. Applying similar MCR strategies to derivatives of this compound could yield libraries of new compounds with unique substitution patterns. Structure-activity relationship studies on various hydroxyl/carboxy-substituted naphthoic acids also drive the synthesis and evaluation of novel substitution patterns to understand their impact on biological activity. nih.gov

Mechanistic Insights into Biological Activity and Interactions of Naphthoic Acid Derivatives

Enzyme Inhibition Mechanisms

The ability of naphthoic acid derivatives to inhibit specific enzymes is a key aspect of their biological activity. This inhibition can occur through various mechanisms, including competitive inhibition and targeting key enzymes involved in physiological processes.

Naphthoic acid derivatives have been identified as competitive inhibitors of several enzymes. For instance, certain derivatives have shown inhibitory activity against human 20α-hydroxysteroid dehydrogenase (AKR1C1), an enzyme implicated in endocrine and neoplastic diseases. One study identified 1-naphthaleneacetic acid as a competitive inhibitor of AKR1C1 with respect to the substrate, with a Ki value of 1.6 μM, and a noncompetitive inhibitor with respect to the cofactor NADP+. The study highlighted the importance of the carboxyl group's position on the naphthalene (B1677914) ring for inhibitory activity. While this study did not specifically test 4-(hydroxymethyl)-2-naphthoic acid, the findings suggest that the naphthoic acid scaffold is a viable starting point for designing potent and selective AKR1C1 inhibitors.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. Research has explored naphthalenic derivatives as potential inhibitors of these enzymes. For example, a series of tacrine-related dimers with a naphthalene moiety have been synthesized and evaluated for their inhibitory activity against AChE and BChE. Some of these compounds exhibited potent inhibition, with IC50 values in the nanomolar range. The naphthalene group in these molecules contributes to their binding affinity within the active site of the cholinesterases.

Lactate (B86563) dehydrogenase (LDH) is a crucial enzyme in anaerobic glycolysis, and its inhibition has been explored as a potential therapeutic strategy in various diseases, including cancer. Naphthalene-based compounds have emerged as promising LDH inhibitors. For instance, galloflavin, a compound containing a naphthalene-like core, has been identified as a potent and selective inhibitor of human LDH. Furthermore, other naphthalene-based compounds have been designed and synthesized as LDH inhibitors. One study reported on naphthalene-based inhibitors of Plasmodium falciparum LDH, with some compounds showing IC50 values in the low micromolar range. These inhibitors often bind to the NADH cofactor binding site of the enzyme.

| Compound/Derivative Class | Target Enzyme | Inhibition Mechanism | Key Findings |

| 1-Naphthaleneacetic acid | Human 20α-hydroxysteroid dehydrogenase (AKR1C1) | Competitive with substrate, noncompetitive with cofactor | Ki value of 1.6 μM; carboxyl group position is important for activity. |

| Tacrine-naphthalene hybrids | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Not specified | Potent inhibition with IC50 values in the nanomolar range. |

| Galloflavin (naphthalene-like core) | Human Lactate Dehydrogenase (LDH) | Not specified | Potent and selective inhibitor. |

| Naphthalene-based compounds | Plasmodium falciparum Lactate Dehydrogenase (LDH) | Not specified | IC50 values in the low micromolar range; often bind to the NADH cofactor binding site. |

Receptor Modulation and Ligand Binding Studies

In addition to enzyme inhibition, naphthoic acid derivatives can exert their biological effects by modulating the activity of various receptors. Their ability to act as agonists or antagonists depends on their specific chemical structure and how it interacts with the receptor's binding pocket.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cell differentiation. Naphthoic acids are among the compounds that have been shown to modulate AhR activity. For example, 2-naphthoic acid has been identified as an AhR antagonist. The antagonistic activity of such compounds can be beneficial in mitigating the toxic effects of AhR agonists like dioxins. The specific substitution pattern on the naphthoic acid skeleton is crucial for determining whether a compound will act as an agonist or an antagonist.

The P2Y14 receptor is a G protein-coupled receptor that is activated by UDP-sugars and is involved in inflammatory and immune responses. Naphthalene-based compounds have been developed as potent and selective antagonists of the P2Y14 receptor. One such antagonist, identified as compound 4, features a naphthalene core. Structure-activity relationship studies have revealed that modifications to the naphthalene ring and its substituents significantly impact the antagonist potency. For instance, the presence and position of a carboxylic acid group are often critical for high-affinity binding to the receptor. A study on a series of potent P2Y14 receptor antagonists, including those with a naphthalene core, demonstrated that these compounds bind to an allosteric site on the receptor.

| Compound/Derivative Class | Target Receptor | Activity | Key Findings |

| 2-Naphthoic acid | Aryl Hydrocarbon Receptor (AhR) | Antagonist | Can mitigate toxic effects of AhR agonists. |

| Naphthalene-based compounds (e.g., compound 4) | P2Y14 Receptor | Antagonist | Modifications to the naphthalene ring and substituents impact potency; carboxylic acid group is often critical for binding. |

| Naphthalene-based antagonists | P2Y14 Receptor | Antagonist | Bind to an allosteric site on the receptor. |

Metal Complexation and Enhanced Biological Activity

The formation of metal complexes with naphthoic acid derivatives can significantly modify their biological profiles. The coordination of metal ions with the functional groups of these organic ligands can lead to enhanced antimicrobial and other biological activities. This enhancement is often attributed to mechanisms such as increased lipophilicity, which facilitates penetration through biological membranes, and the stabilization of the bioactive conformation of the molecule.

For instance, studies on metal chelates of 1,4-naphthoquinones have been conducted to investigate the effect of metal complexation on their antimicrobial properties. researchgate.net While in some cases, complexation with metals like nickel, chromium, iron, copper, and cobalt led to a decrease in activity, the nickel complex of 5-amino-8-hydroxy-1,4-naphtoquinone was found to be the most effective against Gram-positive bacteria. researchgate.net This suggests that the nature of both the metal ion and the organic ligand are crucial in determining the biological outcome of the resulting complex.

Research on other related structures, such as complexes of 3-hydroxy-2-naphthoic acid, further supports the idea that metal complexation is a viable strategy for developing new bioactive compounds. researchgate.net The interaction between metal ions and the carboxyl and hydroxyl groups of naphthoic acid derivatives can lead to the formation of stable complexes with distinct electronic and steric properties, which in turn can influence their interactions with biological targets.

Table 1: Antimicrobial Activity of a 1,4-Naphthoquinone and its Nickel Complex

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (mg/ml) |

| 5-amino-8-hydroxy-1,4-naphtoquinone | Gram-positive bacteria | Not specified in abstract |

| Nickel complex of 5-amino-8-hydroxy-1,4-naphtoquinone | Gram-positive bacteria | 375 to 1400 |

Data sourced from a study on the effect of metal complexation on the antimicrobial activity of 1,4-naphthoquinones. researchgate.net

Membrane Permeabilization and Depolarization Mechanisms in Antimicrobial Contexts

A significant mechanism by which many antimicrobial agents, including certain naphthoic acid derivatives, exert their effects is through the disruption of bacterial cell membranes. This often involves membrane permeabilization and depolarization, leading to the leakage of cellular contents and ultimately, cell death. sc.educanberra-ip.com

The antimicrobial action of these compounds is frequently linked to their amphiphilic nature. nih.govnih.gov The molecule possesses both hydrophobic and hydrophilic regions, allowing it to interact with the lipid bilayer of bacterial membranes. The hydrophobic part, such as the naphthalene ring system, can insert into the lipid core of the membrane, while the hydrophilic parts, like carboxyl and hydroxyl groups, can interact with the polar head groups of the phospholipids (B1166683) and the aqueous environment.

This interaction can disrupt the highly organized structure of the membrane, leading to increased permeability. mdpi.com Studies on polymers derived from naphthoic acid have shown that they can cause membrane permeabilization and depolarization, indicating a membrane-disrupting mechanism of action. nih.govnih.gov This process can be visualized as the formation of pores or channels through the membrane, or a more general destabilization of the lipid bilayer. nih.govrsc.org The change in membrane potential, or depolarization, is a key indicator of this disruptive activity. nih.gov

Structure-Activity Relationship (SAR) Studies of Naphthoic Acid Derivatives

The biological activity of naphthoic acid derivatives is intricately linked to their chemical structure. edgccjournal.orgresearchgate.net Structure-Activity Relationship (SAR) studies are therefore crucial for understanding how different structural features contribute to their efficacy and for the rational design of new, more potent compounds. researchgate.netchemrxiv.org

Influence of Hydroxyl and Carboxyl Groups on Reactivity and Interactions

The hydroxyl (-OH) and carboxyl (-COOH) groups are key functional groups that significantly influence the reactivity and biological interactions of naphthoic acid derivatives. libretexts.orgfrontiersin.org The hydroxyl group, being polar, can participate in hydrogen bonding, which is crucial for the interaction of the molecule with biological targets such as enzymes and receptors. nih.gov The position of the hydroxyl group on the naphthalene ring can also affect its acidity and reactivity. ekb.eg

The carboxyl group, being acidic, can exist in its protonated (R-COOH) or deprotonated (R-COO-) form depending on the pH of the environment. libretexts.org This ability to ionize is critical for the solubility of the molecule and its interaction with biological membranes and macromolecules. The negative charge of the deprotonated carboxyl group can engage in electrostatic interactions, which can be a determining factor in the binding of the molecule to its target. nih.gov Computational studies have shown that substituents, including hydroxyl and carboxyl groups, play a major role in influencing the reactivity and biological activity of naphthoic acids by affecting their electronic properties. sciencepublishinggroup.comresearchgate.net

Impact of Functional Group Position and Stereochemistry

The specific placement of functional groups on the naphthalene nucleus, known as regioisomerism, has a profound impact on the biological activity of naphthoic acid derivatives. rsc.org Even subtle changes in the position of a substituent can lead to significant differences in the molecule's shape, electronic distribution, and ability to interact with a biological target. For example, studies on substituted 2-naphthoic acid retinoids have shown that the position of substituents influences their selectivity for different retinoic acid receptors. nih.gov

Similarly, the three-dimensional arrangement of atoms, or stereochemistry, is another critical factor. researchgate.net Biological systems are chiral, and as such, they often exhibit a high degree of stereoselectivity. This means that one stereoisomer of a compound may be significantly more active than another. While specific stereochemical studies on this compound are not widely available, the principles of stereoselectivity are fundamental in medicinal chemistry and would undoubtedly apply to this compound and its derivatives.

Facial Amphiphilicity and Antimicrobial Efficacy

The concept of facial amphiphilicity is particularly relevant to the antimicrobial activity of naphthoic acid derivatives. nih.govnih.gov A facially amphiphilic molecule is one in which the hydrophobic and hydrophilic domains are segregated on opposite faces of the molecule. This arrangement is believed to be highly effective at disrupting bacterial membranes. sc.educanberra-ip.com

Inspired by antimicrobial peptides, researchers have designed and synthesized facially amphiphilic polymers based on naphthoic acid. nih.govnih.gov These polymers have demonstrated potent activity against a range of bacteria, including multi-drug resistant strains. sc.edunih.gov The planar and hydrophobic nature of the bicyclic naphthoic acid core provides an excellent scaffold for creating such structures. By attaching cationic (hydrophilic) groups to this hydrophobic backbone, it is possible to generate molecules with a well-defined facial amphiphilicity. nih.gov

A "Facial Amphiphilicity Index" (FAI), which is a ratio of the number of charges to the number of rings, has been proposed as a quantitative measure to correlate the chemical structure of such compounds with their antimicrobial efficacy. researchgate.netfao.org

Applications in Materials Science and Supramolecular Chemistry

Utilization in Polymer Chemistry and Functional Materials

The incorporation of the naphthoic acid moiety into polymer structures imparts specific properties, leading to the development of functional materials with applications ranging from antimicrobial agents to complex chiral systems.

Inspired by the facial amphiphilicity of antimicrobial peptides, researchers have designed synthetic polymers that mimic these natural defense molecules. rsc.org Naphthoic acid derivatives have been incorporated into the side chains of polymers like poly(glycidyl methacrylate) to create facial amphiphilic structures. nih.govnih.gov In this design, the rigid, hydrophobic naphthalene (B1677914) ring is segregated from the hydrophilic, charged groups, creating a molecule with two distinct faces.

These functionalized polymers, when converted into quaternary ammonium-charged (QAC) forms, exhibit potent antimicrobial activity against a range of multi-drug resistant (MDR) Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.govnih.gov The mechanism of action is believed to be the disruption of the bacterial cell membrane, as evidenced by membrane permeabilization and depolarization studies. nih.gov These materials have also demonstrated the ability to eradicate established bacterial biofilms and are effective against metabolically inactive dormant cells. nih.gov A key advantage of these naphthoic acid-derived polymers is their high selectivity for bacterial cells over mammalian cells, resulting in low hemolysis. nih.gov

| Pathogen | Minimum Inhibitory Concentration (MIC) Range (μg/mL) |

|---|---|

| S. aureus | Data not specified in provided sources |

| E. coli | 250 to 0.5 |

| P. aeruginosa | 250 to 0.5 |

| K. pneumoniae | 250 to 0.5 |

Calixnaphthalenes are macrocyclic compounds analogous to the well-studied calixarenes, but with naphthalene units instead of benzene (B151609) rings. collectionscanada.gc.ca This substitution results in a larger, deeper cavity, which is advantageous for host-guest chemistry. The synthesis of calixnaphthalenes can involve the condensation of naphthalene-based precursors, such as 1-naphthol or 3-hydroxy-2-naphthoic acid. core.ac.uk

Due to the lower symmetry of these naphthalene precursors compared to the phenols used for calixarenes, the resulting calixnaphthalenes can be inherently chiral. collectionscanada.gc.cacore.ac.uk This chirality opens up potential applications for these molecules as chiral hosts for enantioselective recognition or as chiral ligands in asymmetric catalysis. core.ac.uk The presence of functional groups on the naphthalene ring provides sites for further modification, allowing for the fine-tuning of the calixnaphthalene's properties and binding capabilities. collectionscanada.gc.ca

Supramolecular Assembly and Host-Guest Chemistry

The functional groups of 4-(Hydroxymethyl)-2-naphthoic acid are key to its role in supramolecular chemistry, where molecules are organized into larger structures through non-covalent interactions.

The carboxylic acid group of naphthoic acid derivatives is a highly effective hydrogen bond donor, capable of forming robust and directional interactions. This property is exploited in the formation of supramolecular salts and molecular complexes. rsc.org When combined with N-containing compounds (co-crystal formers), a proton can be transferred from the carboxylic acid to the nitrogen atom. rsc.org

The resulting dicarboxylate-diammonium salt is held together by strong charge-assisted hydrogen bonds (N-H⋯O). nih.gov These primary interactions, along with other hydrogen bonds (O-H⋯N, C-H⋯O) and aromatic stacking interactions (C-H⋯π, π⋯π stacking), direct the assembly of the components into well-defined two-dimensional or three-dimensional networks. rsc.org These assemblies often feature recognizable supramolecular synthons, which are reliable and robust interaction patterns, such as the R²₂(8) and R⁴₄(12) motifs commonly observed in organic solids. rsc.org

The self-assembly of molecules containing π-conjugated systems, such as the naphthalene core of this compound, can lead to emergent photophysical properties. When such molecules arrange into ordered π-stacked arrays, photoexcitation can induce an ultrafast charge separation between adjacent molecules in the assembly. nih.govnih.gov In this process, an electron is transferred from one molecule to its neighbor, creating a transient charge-separated state. nih.gov This phenomenon does not typically occur in the individual, unassembled monomers. nih.gov The formation of these charge-separated states is a fundamental principle in the design of materials for organic electronics and artificial photosynthesis.

In enzyme catalysis, an "oxyanion hole" is a specific arrangement of hydrogen bond donors that stabilizes the negative charge on a carbonyl oxygen in a reaction's transition state. researchgate.net This concept has been adopted in synthetic chemistry to create receptors for anions. Cleft-type receptors that mimic this geometry have been prepared using a naphthalene scaffold. rsc.org

The design involves the strategic placement of two hydrogen-bond donor groups on the naphthalene backbone to create a pre-organized binding pocket. researchgate.net For instance, a receptor has been prepared from a 2-naphthoic acid derivative by introducing a sulfonamide group at the C-8 position and a carboxamide at the C-2 position. researchgate.netresearchgate.net This arrangement creates a double H-bond donor pattern that can effectively bind guests like carboxylic acids. The rigid naphthalene skeleton ensures the correct geometry of the binding cleft, which can adjust its size to accommodate different guests. researchgate.net

Compound Index

| Compound Name |

|---|

| This compound |

| Poly(glycidyl methacrylate) |

| 1-naphthol |

| 3-hydroxy-2-naphthoic acid |

Co-crystal Formation for Enhanced Material Properties

Co-crystals are multi-component crystalline solids in which different molecular species are held together by non-covalent interactions, such as hydrogen bonds. nih.gov This strategy of crystal engineering is increasingly utilized to modify and enhance the physicochemical properties of solid materials, including solubility, stability, and mechanical behavior, without altering the chemical identity of the constituent molecules. nih.govrsc.org The formation of co-crystals can lead to improved performance in various applications, from pharmaceuticals to material science. nih.gov

While specific studies on the co-crystal formation of this compound are not extensively documented in the reviewed literature, the principles of co-crystallization can be illustrated by examining a closely related compound, 3-hydroxy-2-naphthoic acid. A study on the co-crystal of 3-hydroxy-2-naphthoic acid with 4,4'-bipyridine revealed the formation of a 2:1 adduct. nih.gov In this structure, the pyridine and carboxylic acid groups form a heterosynthon, which generates an infinite one-dimensional hydrogen-bonded chain. These chains are further organized into a three-dimensional network through π-π stacking and other weak interactions. nih.gov

This example highlights the potential of naphthoic acid derivatives to form stable co-crystals. The presence of both a carboxylic acid and a hydroxymethyl group in this compound offers multiple sites for hydrogen bonding, suggesting its capability to form a diverse range of co-crystals with various co-formers. The selection of a suitable co-former is crucial in tuning the properties of the resulting material.

Table 1: Examples of Co-crystal Systems with Naphthoic Acid Derivatives and Other Carboxylic Acids

| Active Molecule | Co-former | Stoichiometric Ratio | Key Interactions | Reference |

| 3-Hydroxy-2-naphthoic acid | 4,4'-Bipyridine | 2:1 | Pyridine-carboxylic acid heterosynthon, π-π stacking | nih.gov |

| Nicorandil | 1-Hydroxy-2-naphthoic acid | Not Specified | Hydrogen bonding | nih.gov |

| Nicorandil | Salicylic acid | Not Specified | Hydrogen bonding | nih.gov |

| Nicorandil | 3-Hydroxybenzoic acid | Not Specified | Hydrogen bonding | nih.gov |

This table is for illustrative purposes and includes a related naphthoic acid derivative due to the limited direct data on this compound co-crystals in the search results.

Luminescent Properties of Naphthoic Acid Derivatives and Assemblies

Luminescent materials are of significant interest for applications in sensing, imaging, and optoelectronics. The incorporation of organic ligands with chromophoric units into metal-organic frameworks (MOFs) and other supramolecular assemblies is a common strategy to design materials with tailored luminescent properties. Naphthoic acid derivatives are attractive candidates for such applications due to the inherent fluorescence of the naphthalene moiety.

The luminescence of such assemblies can be influenced by several factors, including the nature of the metal ion, the coordination environment, and the intermolecular interactions between the organic linkers. For instance, the coordination of ligands to metal centers can enhance emission intensity by increasing the rigidity of the structure and reducing non-radiative decay pathways. rsc.orgpolyu.edu.hk

A study on a Zn(II) coordination polymer synthesized with 2,5-dihydroxy-1,4-terephthalic acid and 2,2'-bipyridine as ligands demonstrated that the resulting material exhibited luminescence that was sensitive to the presence of certain metal ions and organic molecules, suggesting its potential use as a luminescent sensor. mdpi.com Although this example does not directly involve this compound, it illustrates the principle of how carboxylic acid-based ligands can be used to construct luminescent coordination polymers. The this compound molecule, with its naphthalene core, is expected to be a good candidate for forming luminescent metal complexes and supramolecular structures.

Table 2: Luminescent Properties of a Representative Metal-Organic Framework

| Metal Ion | Organic Ligands | Emission Peak (nm) | Potential Application | Reference |

| Zn(II) | 2,5-dihydroxy-1,4-terephthalic acid, 2,2'-bipyridine | 365 | Luminescent sensor for Fe³⁺ and acetone | mdpi.com |

This table presents data for a related system to demonstrate the concept of luminescence in coordination polymers based on aromatic carboxylic acids.

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second-harmonic generation (SHG), where light of a specific frequency is converted to light with double that frequency. researchgate.netnih.gov Organic molecules with extended π-conjugated systems and donor-acceptor groups are often good candidates for NLO materials.

The design of organic NLO materials often focuses on creating non-centrosymmetric crystal structures, as this is a key requirement for observing second-order NLO effects like SHG. researchgate.netnih.gov The molecular structure of this compound, with its aromatic naphthalene core, provides a π-electron system. The carboxylic acid and hydroxymethyl groups can act as weak electron-withdrawing and donating groups, respectively.

While there is no specific data in the provided search results on the NLO properties of this compound, the general principles of NLO material design suggest that its properties could be tuned through chemical modification. For instance, the introduction of stronger donor and acceptor groups onto the naphthalene ring could enhance the molecular hyperpolarizability, a key parameter for NLO activity. Furthermore, controlling the crystal packing through co-crystallization or the formation of supramolecular assemblies could lead to the desired non-centrosymmetric structures.

The characterization of NLO properties typically involves techniques such as the Kurtz-Perry powder test to screen for SHG activity and single-crystal analysis to determine the components of the NLO tensor.

Environmental and Biochemical Metabolism Research

Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs) Facilitated by Naphthoic Acids

The microbial degradation of polycyclic aromatic hydrocarbons (PAHs) is a critical process for the remediation of contaminated environments, and naphthoic acids are key intermediates in these metabolic pathways. nih.govsigmaaldrich.com While specific studies detailing the formation of 4-(hydroxymethyl)-2-naphthoic acid are not prominent, the central role of the naphthoic acid moiety is well-established in the breakdown of various PAHs by diverse microbial communities under both aerobic and anaerobic conditions. nih.govnih.gov

Under anaerobic conditions, particularly in sulfate-reducing environments, the degradation of naphthalene (B1677914) is initiated by a carboxylation reaction, directly forming 2-naphthoic acid. nih.govnih.gov This activation step is a crucial strategy for overcoming the stability of the aromatic ring system without oxygen. nih.govresearchgate.net Studies with sulfate-reducing enrichment cultures have consistently identified 2-naphthoic acid as a prominent metabolite, confirming that the degradation pathways of naphthalene and its alkylated derivatives like 2-methylnaphthalene converge at this common intermediate. asm.orgoup.comnih.gov

In aerobic degradation, the pathways are different but also involve naphthoic acid derivatives. For instance, the degradation of phenanthrene by certain bacteria proceeds through the formation of 2-hydroxy-1-naphthoic acid as a metabolic intermediate. nih.gov The initial attack on the PAH molecule involves dioxygenase enzymes, which hydroxylate the aromatic ring, leading to ring cleavage and the formation of various carboxylated intermediates. nih.govmdpi.com

The specific substituted naphthoic acid formed depends on the structure of the parent PAH. The table below illustrates examples of parent PAHs and the corresponding naphthoic acid intermediates identified in microbial degradation studies.

| Parent PAH | Degradation Condition | Key Naphthoic Acid Intermediate | Relevant Microbial Genera |

| Naphthalene | Anaerobic (Sulfate-reducing) | 2-Naphthoic acid nih.govnih.govasm.org | Desulfobacteriota members nih.gov |

| 2-Methylnaphthalene | Anaerobic (Sulfate-reducing) | 2-Naphthoic acid asm.orgoup.com | N/A |